![molecular formula C11H12BrN3O3 B2775288 3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1439441-60-7](/img/structure/B2775288.png)
3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS No. 1439441-60-7, is a chemical substance with a complex structure. It contains a total of 31 bonds, including 19 non-H bonds, 5 multiple bonds, 3 rotatable bonds, and 5 double bonds . The structure also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic imine, and 1 N hydrazine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of different types of bonds and functional groups. It includes a five-membered ring and a six-membered ring, which are part of a larger nine-membered ring structure . The structure also includes an aliphatic carboxylic acid group, an aliphatic imine, and an N hydrazine .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyheterocyclic Compounds
The synthesis of new polyheterocyclic ring systems derived from related precursors demonstrates the potential of such compounds in constructing complex molecular structures. For instance, Abdel‐Latif et al. (2019) explored the use of a precursor for generating pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds in medicinal chemistry, particularly for their antibacterial properties Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019.
Anticancer Activity
Compounds with a pyrazolo[1,5-a]pyrimidine core have shown significant potential in anticancer research. Ghorab et al. (2014) synthesized 4-aminoantipyrine-based heterocycles, indicating that certain derivatives exhibit notable anticancer activity against human tumor breast cancer cell lines, suggesting the therapeutic potential of such compounds in oncology Ghorab, El-Gazzar, & Alsaid, 2014.
Antimicrobial Properties
The synthesis of new heterocycles incorporating antipyrine moiety, as investigated by Bondock et al. (2008), highlights the antimicrobial potential of these compounds. The study showcases the synthesis and evaluation of various derivatives for their antimicrobial activity, underscoring the importance of such compounds in developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
Heterocyclic Chemistry
The compound's utility extends to heterocyclic chemistry, where its derivatives serve as key intermediates for synthesizing diverse heterocyclic systems. This is evident in the work of Berzosa et al. (2011), where similar pyrimidine derivatives were synthesized, showcasing the compound's role in creating biologically active structures with potential pharmaceutical applications Berzosa, Pettersson, Teixidó, & Borrell, 2011.
Eigenschaften
IUPAC Name |
3-(3-bromo-5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-5-7(3-4-8(16)17)6(2)15-10(13-5)9(12)11(18)14-15/h3-4H2,1-2H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJMRRQMJCLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=O)NN12)Br)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


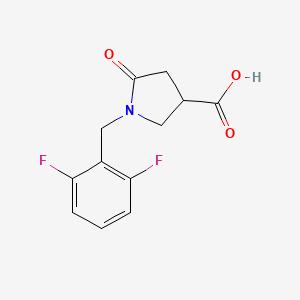
![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

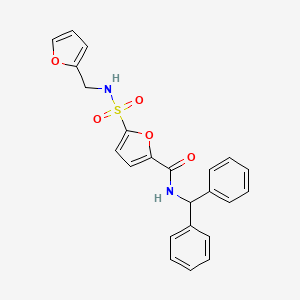
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2775211.png)
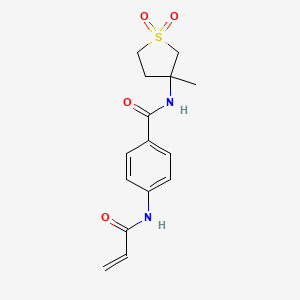

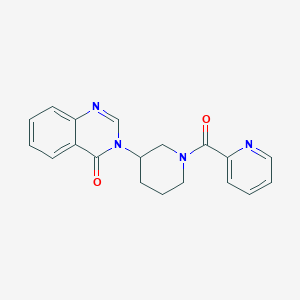
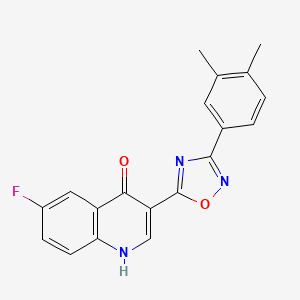
![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)
![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)